Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a benzoylbenzamido group, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Scientific Research Applications
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as the release of hormones and neurotransmitters from some types of cells.
Mode of Action
Similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter the function of these channels, leading to changes in muscle contraction and hormone release.
Biochemical Pathways
The inhibition of cav 12 (L-type) channels could potentially affect a variety of biochemical pathways, including those involved in muscle contraction and hormone release .
Pharmacokinetics
A related compound was found to have high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties could potentially impact the bioavailability of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate.
Result of Action
The inhibition of cav 12 (L-type) channels could potentially lead to changes in muscle contraction and hormone release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Benzoylbenzamido Group: This step involves the reaction of the thiophene derivative with benzoyl chloride and an amine to form the benzoylbenzamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Comparison with Similar Compounds
Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate: Similar structure but with additional methyl groups on the thiophene ring.
2-(N-Benzoylbenzamido)pyridine-3-yl benzoate: Contains a pyridine ring instead of a thiophene ring.
Phenylethylamide derivatives: Similar amide linkage but different aromatic substituents.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-[(4-benzoylbenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4S/c1-2-32-27(31)25-22(17-23(33-25)18-9-5-3-6-10-18)28-26(30)21-15-13-20(14-16-21)24(29)19-11-7-4-8-12-19/h3-17H,2H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQLQFGTLUIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.